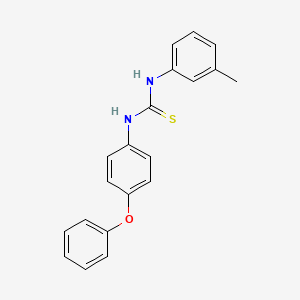
N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea, also known as MPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTU is a thiourea derivative that has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the activity of protein kinase C and to modulate the activity of various transcription factors. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has also been found to inhibit the activity of the proteasome, which is involved in protein degradation.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has a variety of biochemical and physiological effects. In addition to its potential applications in cancer research, neurobiology, and immunology, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to have antioxidant and anti-inflammatory effects. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has also been found to modulate the activity of various ion channels and neurotransmitter receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is its versatility in scientific research. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been studied in a variety of research fields and has potential applications in many others. Additionally, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is relatively easy to synthesize and purify. One limitation of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is its potential toxicity. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to be cytotoxic at high concentrations, and caution should be taken when working with this compound.
Orientations Futures
There are many potential future directions for research on N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea. One area of interest is the development of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea analogs with improved potency and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the effects of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea. Additionally, further research is needed to fully understand the potential applications of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea in various research fields.
Méthodes De Synthèse
The synthesis of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea involves the reaction of 3-methylphenyl isothiocyanate with 4-phenoxyaniline. The reaction is typically carried out in a solvent such as chloroform or dichloromethane, and the product is purified using column chromatography. The yield of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea can be improved by optimizing the reaction conditions, such as the reaction time and temperature.
Applications De Recherche Scientifique
N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-(4-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-15-6-5-7-17(14-15)22-20(24)21-16-10-12-19(13-11-16)23-18-8-3-2-4-9-18/h2-14H,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOMRAVTRPQFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(4-phenoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

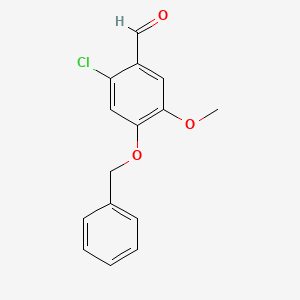
![5-chloro-1,4,6-trimethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5761476.png)
![N'-(3,5-diiodo-2-methoxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5761484.png)
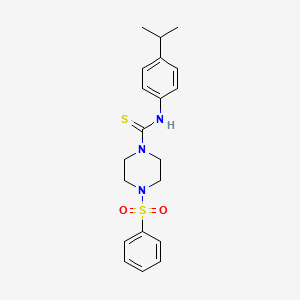
![ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5761489.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B5761503.png)
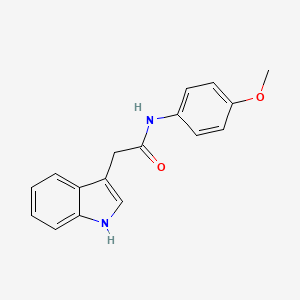
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5761512.png)
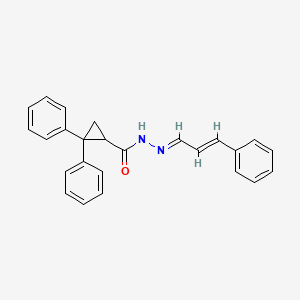
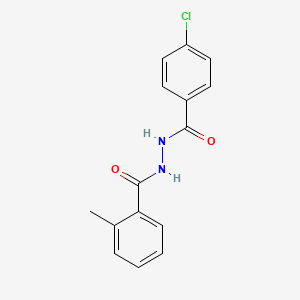
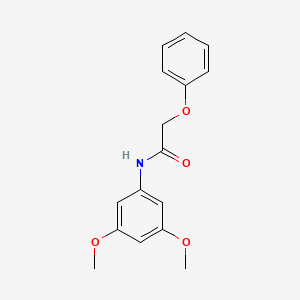
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5761558.png)
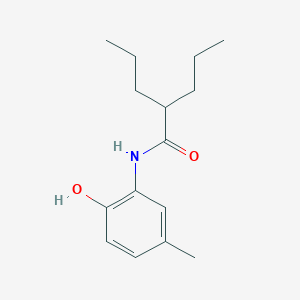
![methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5761563.png)